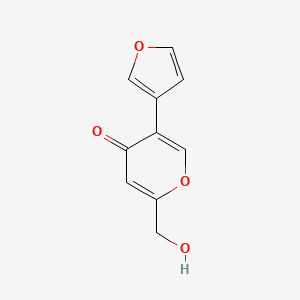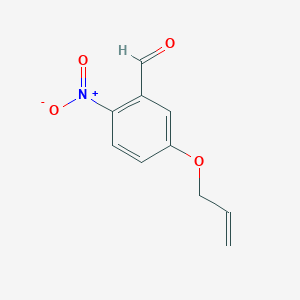
5-Allyloxy-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyloxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with an allyloxy group at the 5-position and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyloxy-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 5-allyloxybenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the allylation of 2-nitrobenzaldehyde followed by purification steps to obtain the desired product with high purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Allyloxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 5-Allyloxy-2-nitro-benzoic acid.
Reduction: 5-Allyloxy-2-amino-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Allyloxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized benzaldehyde derivatives.
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against certain bacterial strains and cancer cell lines, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-Allyloxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to cell death in targeted cells .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzaldehyde: Lacks the allyloxy group, making it less versatile in certain synthetic applications.
5-Allyloxybenzaldehyde: Lacks the nitro group, reducing its potential biological activity.
2-Allyloxy-5-nitrobenzaldehyde: A positional isomer with similar properties but different reactivity due to the position of the substituents
Uniqueness: 5-Allyloxy-2-nitrobenzaldehyde is unique due to the presence of both the allyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO4 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
2-nitro-5-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h2-4,6-7H,1,5H2 |
InChI-Schlüssel |
LMMWTWUVFSIHAK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
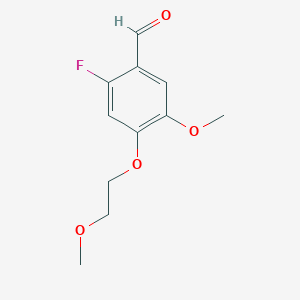
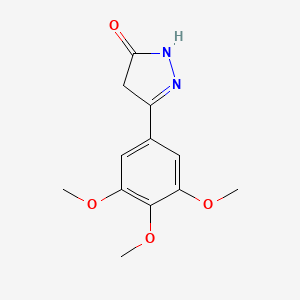
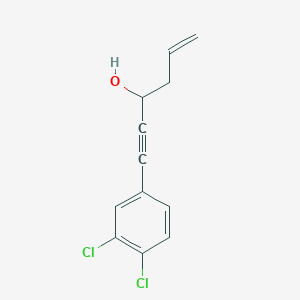

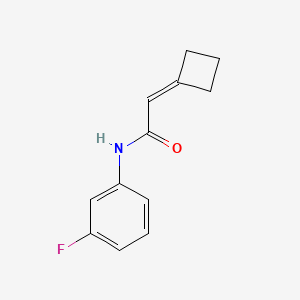
![1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
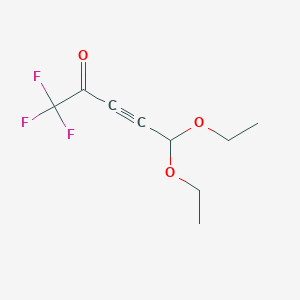
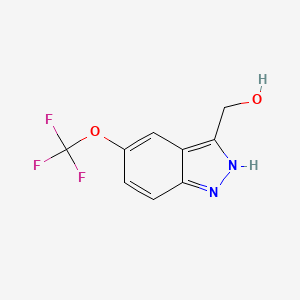
![4-(4-Methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)(trifluoroacetyl)amino]benzoic acid dihydrochloride](/img/structure/B8442825.png)

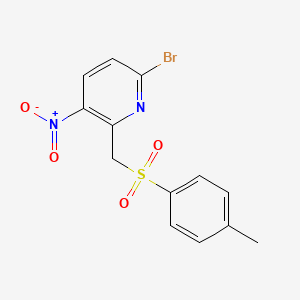
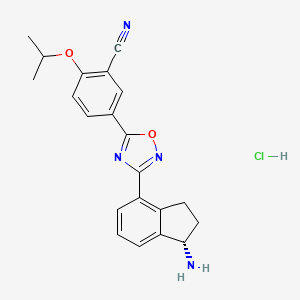
![Methyl 4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8442857.png)
